molecular formula C28H45N3O10 B8116250 TCO-PEG5-amido maleimide

TCO-PEG5-amido maleimide

Cat. No.: B8116250
M. Wt: 583.7 g/mol
InChI Key: LBMJALQQXNOTES-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TCO-PEG5-amido maleimide is a compound that combines a trans-cyclooctene (TCO) moiety with a polyethylene glycol (PEG) linker and a maleimide functional group. This compound is widely used in bioconjugation and click chemistry applications due to its ability to form stable thioether bonds with thiol-containing biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TCO-PEG5-amido maleimide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: TCO-PEG5-amido maleimide is unique due to its optimal PEG linker length, which provides a balance between solubility and reactivity. This makes it highly effective for bioconjugation and click chemistry applications .

Properties

IUPAC Name

[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H45N3O10/c32-25(10-13-31-26(33)8-9-27(31)34)29-11-14-36-16-18-38-20-22-40-23-21-39-19-17-37-15-12-30-28(35)41-24-6-4-2-1-3-5-7-24/h1-2,8-9,24H,3-7,10-23H2,(H,29,32)(H,30,35)/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBMJALQQXNOTES-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C=C/CCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H45N3O10
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

583.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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